molecular formula C10H15N3O2S2 B7581432 Methyl 4-((5-(dimethylamino)-1,3,4-thiadiazol-2-yl)thio)-2-methylbut-2-enoate

Methyl 4-((5-(dimethylamino)-1,3,4-thiadiazol-2-yl)thio)-2-methylbut-2-enoate

Cat. No.: B7581432
M. Wt: 273.4 g/mol
InChI Key: BHFMLGNJWHNNTM-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((5-(dimethylamino)-1,3,4-thiadiazol-2-yl)thio)-2-methylbut-2-enoate is a complex organic compound that features a thiadiazole ring, a dimethylamino group, and a methylbutenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-(dimethylamino)-1,3,4-thiadiazol-2-yl)thio)-2-methylbut-2-enoate typically involves the reaction of 5-(dimethylamino)-1,3,4-thiadiazole-2-thiol with methyl 2-methylbut-2-enoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-(dimethylamino)-1,3,4-thiadiazol-2-yl)thio)-2-methylbut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-((5-(dimethylamino)-1,3,4-thiadiazol-2-yl)thio)-2-methylbut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-((5-(dimethylamino)-1,3,4-thiadiazol-2-yl)thio)-2-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. The thiadiazole ring and dimethylamino group can interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((5-(methylamino)-1,3,4-thiadiazol-2-yl)thio)-2-methylbut-2-enoate
  • Methyl 4-((5-(ethylamino)-1,3,4-thiadiazol-2-yl)thio)-2-methylbut-2-enoate
  • Methyl 4-((5-(dimethylamino)-1,3,4-thiadiazol-2-yl)thio)-2-ethylbut-2-enoate

Uniqueness

Methyl 4-((5-(dimethylamino)-1,3,4-thiadiazol-2-yl)thio)-2-methylbut-2-enoate is unique due to the presence of both the dimethylamino group and the thiadiazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl (E)-4-[[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S2/c1-7(8(14)15-4)5-6-16-10-12-11-9(17-10)13(2)3/h5H,6H2,1-4H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFMLGNJWHNNTM-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCSC1=NN=C(S1)N(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CSC1=NN=C(S1)N(C)C)/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.